2-Chloro-6-fluoroquinoline-3-carbonitrile
CAS No.: 948291-71-2
Cat. No.: VC2459121
Molecular Formula: C10H4ClFN2
Molecular Weight: 206.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 948291-71-2 |
---|---|
Molecular Formula | C10H4ClFN2 |
Molecular Weight | 206.6 g/mol |
IUPAC Name | 2-chloro-6-fluoroquinoline-3-carbonitrile |
Standard InChI | InChI=1S/C10H4ClFN2/c11-10-7(5-13)3-6-4-8(12)1-2-9(6)14-10/h1-4H |
Standard InChI Key | DSSHKNDTEAQJEZ-UHFFFAOYSA-N |
SMILES | C1=CC2=NC(=C(C=C2C=C1F)C#N)Cl |
Canonical SMILES | C1=CC2=NC(=C(C=C2C=C1F)C#N)Cl |
Introduction
Basic Properties and Structural Characteristics
2-Chloro-6-fluoroquinoline-3-carbonitrile is a halogenated quinoline derivative containing a cyano group at the 3-position. The compound features a quinoline core with specific substitutions that contribute to its unique chemical and biological properties. Its structure includes a chlorine atom at position 2, a fluorine atom at position 6, and a carbonitrile group at position 3 .
Physicochemical Properties
The compound exhibits the following key physicochemical parameters:
Structural Analysis
The quinoline nucleus consists of a benzene ring fused with a pyridine ring, creating a bicyclic aromatic system. The presence of the cyano group at position 3 significantly affects the electronic distribution within the molecule, while the halogen substituents (chlorine and fluorine) contribute to its lipophilicity and potential biological activity. The structural characteristics of 2-Chloro-6-fluoroquinoline-3-carbonitrile make it an important building block for developing various pharmaceutically active compounds .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 2-Chloro-6-fluoroquinoline-3-carbonitrile and related derivatives. These methods typically utilize halogenated anilines as starting materials.
Synthetic Pathway from Halogenated Anilines
One common synthetic route begins with 2-bromo-4-fluoroaniline, which undergoes condensation with ethyl 2-cyano-3-ethoxyacrylate in ethanol to form an intermediate that is subsequently cyclized to produce the quinoline core structure . The synthesis can be outlined as follows:
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Condensation of halogenated aniline with ethyl 2-cyano-3-ethoxyacrylate
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Cyclization to form the quinoline ring system
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Functionalization to introduce the carbonitrile group at position 3
Alternative Methods
Research indicates that 2-Chloro-6-fluoroquinoline-3-carbaldehyde can serve as a precursor for the synthesis of the corresponding carbonitrile derivative . The transformation typically involves:
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Oxidation of the corresponding alcohol to an aldehyde
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Conversion of the aldehyde to a carbonitrile through formation of an oxime intermediate followed by dehydration
Chemical Reactivity
The reactivity of 2-Chloro-6-fluoroquinoline-3-carbonitrile is primarily governed by the presence of its functional groups, particularly the halogen substituents and the cyano group.
Nucleophilic Substitution Reactions
Based on studies of similar quinoline derivatives, 2-Chloro-6-fluoroquinoline-3-carbonitrile is expected to undergo nucleophilic aromatic substitution reactions, particularly at the C-2 position where the chlorine atom is located. Common nucleophiles include:
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Alkoxides (leading to ether derivatives)
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Amines (forming amino derivatives)
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Thiols (producing thioether derivatives)
These reactions are facilitated by the electron-withdrawing effect of the cyano group at position 3, which enhances the electrophilicity of the C-2 position.
Reactions Involving the Carbonitrile Group
The carbonitrile group at position 3 can participate in various transformations:
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Hydrolysis to form the corresponding carboxylic acid
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Reduction to form an amine
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Addition reactions with organometallic reagents
These reactions provide access to a diverse range of derivatives with potential biological activities.
Spectroscopic Properties
The spectroscopic data of 2-Chloro-6-fluoroquinoline-3-carbonitrile provides valuable information for structural characterization and purity assessment.
UV-Visible Spectroscopy
UV-visible spectroscopy of quinoline derivatives typically shows absorption bands due to π→π* and n→π* transitions. For fluoroquinoline derivatives like 2-Chloro-6-fluoroquinoline-3-carbonitrile, these electronic transitions undergo bathochromic (red) and hypsochromic (blue) shifts depending on the solvent and specific substitution pattern .
Infrared Spectroscopy
The infrared spectrum of 2-Chloro-6-fluoroquinoline-3-carbonitrile exhibits characteristic absorption bands, including:
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C≡N stretching vibration (typically around 2220-2240 cm⁻¹)
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C=N stretching of the quinoline core (around 1640-1650 cm⁻¹)
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C-F stretching (typically around 1000-1400 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis provides information about the molecular weight and fragmentation pattern. The compound typically shows a molecular ion peak at m/z = 206.00 [M]⁺, corresponding to its molecular weight .
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 207.01198 | 140.0 |
[M+Na]⁺ | 228.99392 | 155.3 |
[M+NH₄]⁺ | 224.03852 | 145.9 |
[M+K]⁺ | 244.96786 | 143.8 |
[M-H]⁻ | 204.99742 | 134.5 |
[M]⁺ | 206.00415 | 140.2 |
[M]⁻ | 206.00525 | 140.2 |
Biological Activities
Research on quinoline derivatives, including 2-Chloro-6-fluoroquinoline-3-carbonitrile, indicates a range of biological activities that make these compounds valuable in pharmaceutical research.
Antimicrobial Properties
Quinoline derivatives have demonstrated significant antimicrobial activity against various pathogens. Studies suggest that 2-Chloro-6-fluoroquinoline-3-carbonitrile and related compounds may exhibit activity against:
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Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus
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Gram-negative bacteria including Escherichia coli and Klebsiella pneumoniae
The mechanism of action is believed to involve inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
Anticancer Activity
Preliminary studies suggest that quinoline derivatives containing cyano groups, such as 2-Chloro-6-fluoroquinoline-3-carbonitrile, may possess anticancer properties. The proposed mechanisms include:
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Induction of apoptosis in cancer cells
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Cell cycle arrest
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Inhibition of specific enzymes involved in cancer cell proliferation
These findings highlight the potential of this compound as a lead structure for developing novel anticancer agents.
Structure-Activity Relationships
Understanding the relationship between the structural features of 2-Chloro-6-fluoroquinoline-3-carbonitrile and its biological activities is crucial for rational drug design.
Role of Functional Groups
The specific substitution pattern in 2-Chloro-6-fluoroquinoline-3-carbonitrile contributes significantly to its bioactivity:
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The chlorine at position 2 enhances lipophilicity and serves as a potential site for nucleophilic substitution, allowing for structural modifications.
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The fluorine at position 6 increases metabolic stability and can improve binding affinity to biological targets.
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The carbonitrile group at position 3 affects electronic distribution and can participate in hydrogen bonding interactions with target proteins.
Comparison with Related Compounds
Structural analogues of 2-Chloro-6-fluoroquinoline-3-carbonitrile show varied biological activities depending on their substitution patterns. For example, 2-chloro-6-fluoroquinoline-3-carboxylic acid demonstrates antibacterial properties, particularly against Gram-negative bacteria .
Compound | Structure Difference | Observed Activity |
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2-Chloro-6-fluoroquinoline-3-carbonitrile | Base structure | Potential antimicrobial and anticancer activity |
2-Chloro-6-fluoroquinoline-3-carboxylic acid | Carboxylic acid at position 3 instead of carbonitrile | Enhanced antibacterial activity against Gram-negative bacteria |
2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile | Additional chlorine at position 4 and methyl at position 5 | Increased antimicrobial potency |
4-Chloro-6-fluoroquinoline-3-carbonitrile | Chlorine at position 4 instead of position 2 | Different spectrum of antibacterial activity |
Research Applications
2-Chloro-6-fluoroquinoline-3-carbonitrile serves as a valuable intermediate in medicinal chemistry research and drug development.
Medicinal Chemistry
This compound functions as a building block for the synthesis of more complex quinoline derivatives with enhanced biological activities. Its versatility allows for modifications at multiple positions to optimize pharmacological properties such as:
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Potency against specific pathogens
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Selectivity for target proteins
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Improved pharmacokinetic profiles
Development of Novel Therapeutics
Ongoing research focuses on developing derivatives of 2-Chloro-6-fluoroquinoline-3-carbonitrile with improved biological activities. Potential therapeutic areas include:
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